Product packaging for Cephedrine(Cat. No.:CAS No. 67055-59-8)

Cephedrine

Cat. No.: B1197051
CAS No.: 67055-59-8
M. Wt: 218.29 g/mol
InChI Key: ANQHQOKTEJIOOQ-UHFFFAOYSA-N
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Description

Cephedrine is a chemical compound of interest in pharmacological research. Researchers studying sympathomimetic amines may utilize this compound in controlled laboratory settings to investigate its properties and mechanisms. As a sympathomimetic amine, it is hypothesized to act through direct activation of adrenergic receptors and indirect displacement of endogenous neurotransmitters such as norepinephrine from sympathetic neurons . This dual mechanism may lead to increased blood pressure and heart rate, making it a compound of interest for studying cardiovascular physiology and analeptic responses . It is critical to note that this product is provided strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B1197051 Cephedrine CAS No. 67055-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67055-59-8

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-[(1-hydroxy-1-phenylpropan-2-yl)-methylamino]propanenitrile

InChI

InChI=1S/C13H18N2O/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12/h3-5,7-8,11,13,16H,6,10H2,1-2H3

InChI Key

ANQHQOKTEJIOOQ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCC#N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCC#N

Synonyms

1-phenyl-2-(methyl-(beta-cyanoethyl)-amino) propanol-1
cephedrine

Origin of Product

United States

Nomenclature, Structural Characteristics, and Stereochemistry

Systematic Nomenclature and Isomeric Forms

The systematic name for Cephradine (B1668399), according to IUPAC nomenclature, is (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govwikipedia.org This name precisely describes the compound's structure, including the absolute configuration at its chiral centers.

Cephradine is also known by several synonyms, reflecting its common usage and historical context. Some of these include Cefradine, Anspor, Velosef, and Sefril. nih.govwikipedia.orgjst.go.jpnih.govchemicalbook.comebi.ac.uk

The molecular formula of Cephradine is C₁₆H₁₉N₃O₄S. nih.govwikipedia.orgchemicalbook.comebi.ac.uknih.govnewdruginfo.comscbt.com Its molecular weight is approximately 349.4 g/mol . nih.govwikipedia.org The CAS Registry Number for Cephradine is 38821-53-3. nih.govwikipedia.orgjst.go.jpnih.govchemicalbook.comscbt.com

While the term "isomer" can refer to various forms, Cephradine exists as specific stereoisomers defined by its chiral centers (discussed in Section 1.3). Ampicillin is noted as having the same chemical formula (C₁₆H₁₉N₃O₄S) but possesses a different structural arrangement, classifying it as a constitutional isomer belonging to the penicillin class, distinct from the cephalosporins. wikipedia.orgstenutz.eu

Core Structural Skeleton Analysis (e.g., Cephem Skeleton)

Cephradine is a member of the cephalosporin (B10832234) class of antibiotics, characterized by the presence of a core bicyclic structure known as the cephem skeleton. nih.govwikipedia.orgchemicalbook.comnewdruginfo.commims.com This skeleton is systematically named as 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govnih.govchemicalbook.comnewdruginfo.com

The cephem skeleton consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. nih.govwikipedia.org The numbering of the atoms in the cephem core is standard within this class of compounds. Cephradine features specific substituents attached to this core structure. A methyl group (-CH₃) is located at position 3 of the cephem skeleton. nih.govwikipedia.org At position 7, an acylamino side chain is attached, specifically a (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetamido group. nih.govwikipedia.org The presence of the double bond within the six-membered ring of the cephem core at the 2-position is a defining feature of this skeleton.

Stereochemical Configuration and Chirality Studies

Cephradine contains multiple chiral centers, leading to the possibility of different stereoisomers. The absolute configuration at these centers is crucial for its biological activity and chemical identity. Based on the systematic nomenclature, Cephradine has chiral centers at positions 6 and 7 of the cephem core, and also at the α-carbon of the amino group in the acylamino side chain. nih.govwikipedia.org

The absolute configurations are assigned as (6R,7R) for the cephem bicyclic system and (2R) for the chiral carbon in the cyclohexa-1,4-dien-1-ylacetyl side chain. nih.govwikipedia.orgnih.govnewdruginfo.com This specific (6R,7R)-7-[[(2R)-...] configuration defines the stereochemistry of the biologically active form of Cephradine. The presence of these defined stereocenters means Cephradine is a chiral molecule. uci.edusoton.ac.uk

Table 1: Stereochemical Centers in Cephradine

Position in Core/Side ChainFunctional Group/AtomAbsolute Configuration
6 (Cephem)Carbon(R)
7 (Cephem)Carbon(R)
Alpha carbon of acyl chainCarbon(R)

Molecular Conformation and Conformational Analysis

The molecular conformation of Cephradine, referring to the spatial arrangement of its atoms, plays a role in its interactions with other molecules, such as enzymes. While detailed conformational analysis studies specifically focused on isolated Cephradine were not extensively found in the provided snippets, research related to its enzymatic synthesis highlights the importance of conformation.

In the context of computational studies for the enzymatic synthesis of Cephradine, the "near-attack conformation" of Cephradine is considered. rsc.org This indicates that specific conformational states are relevant to the chemical reactions it undergoes, particularly in enzyme-catalyzed processes. Although this refers to a transition or reactive conformation rather than a stable low-energy conformer in isolation, it underscores that the molecule is not rigid and can adopt various spatial arrangements.

Studies on related compounds, such as ephedrine (B3423809) and pseudoephedrine, utilize techniques like molecular mechanics, semi-empirical, and ab initio quantum mechanical methods, along with experimental techniques like X-ray crystallography and NMR spectroscopy, to investigate conformational preferences and the influence of intramolecular forces like hydrogen bonding. researchgate.netnih.govcapes.gov.br While these studies are not directly on Cephradine, they illustrate the types of methodologies applied to understand the conformational behavior of molecules with similar functional groups and chiral centers. Further research would be needed to fully elucidate the preferred conformers and the conformational landscape of Cephradine in different environments.

Table 2: Selected Chemical and Physical Properties of Cephradine

PropertyValueSource
Molecular FormulaC₁₆H₁₉N₃O₄S nih.govwikipedia.org
Molecular Weight349.4 g/mol nih.govwikipedia.org
CAS Number38821-53-3 nih.govwikipedia.org
Melting Point140-142 °C (decomposition) nih.govwikipedia.orgchemicalbook.com
Solubility in WaterSoluble chemicalbook.comstenutz.eu
LogP (XLogP3)0.4 nih.gov
pKa~2.6, ~7.3 (or 2.63, 7.27 at 25°C) nih.govchemicalbook.com

Synthetic Methodologies and Chemical Transformations

Classical Chemical Synthesis Pathways

Chemical synthesis remains a primary method for the industrial production of cephradine (B1668399), although it often involves multiple steps and can generate significant waste. biocorepublishinggroup.com

Multi-Step Synthesis Approaches (e.g., Birch Reduction, Mixed Anhydride (B1165640) Method)

Classical synthesis pathways for cephradine typically involve several steps, starting from readily available precursors. One notable approach utilizes the Birch reduction and the mixed anhydride method.

A key starting material in some chemical syntheses is D-phenylglycine. wikipedia.orgchemicalbook.in The Birch reduction of D-α-phenylglycine yields the corresponding 1,4-cyclohexadiene (B1204751) derivative, D-2-amino-2-(1,4-cyclohexadienyl)acetic acid. wikipedia.orgchemicalbook.inasiapharmaceutics.info The Birch reduction is an organic reaction that converts aromatic rings into 1,4-cyclohexadienes using an alkali metal (such as sodium or lithium) in liquid ammonia (B1221849) in the presence of an alcohol. asiapharmaceutics.infomasterorganicchemistry.com

Following the formation of the dihydrophenylglycine derivative, the amino group is often protected. wikipedia.orgchemicalbook.in The protected dihydrophenylglycine derivative is then activated for amide formation. The mixed anhydride method is a common technique for this activation. wikipedia.orgchemicalbook.in This involves reacting the protected dihydrophenylglycine carboxylic acid with an alkyl chloroformate (such as isobutylchloroformate or ethyl chloroformate) in the presence of a base (like triethylamine) to form a mixed anhydride intermediate. wikipedia.orgchemicalbook.in

This activated intermediate is then condensed with 7-aminodesacetoxycephalosporanic acid (7-ADCA), a key beta-lactam nucleus. wikipedia.orgchemicalbook.inresearchgate.net This condensation reaction forms the amide bond that links the side chain to the cephem core. wikipedia.org Finally, the protecting group on the amino group is removed to yield cephradine. wikipedia.org

Another reported chemical synthesis method involves preparing an active amide from dihydrophenyl glycine (B1666218) sodium salt and phosphinylidyne diimidazole in an anhydrous solvent, which is then reacted with 7-ADCA. google.comgoogle.com

Reductive Amination Protocols in Cephradine Synthesis

While not explicitly detailed for cephradine synthesis in the provided snippets, reductive amination is a common chemical reaction used to synthesize amines by reacting an aldehyde or ketone with an amine source in the presence of a reducing agent. organic-chemistry.orgmdpi.com In the context of cephalosporin (B10832234) synthesis, reductive amination protocols could potentially be employed in the formation of the amino group within the side chain or for attaching the side chain to the beta-lactam nucleus, although the provided information focuses on amide formation via activated carboxylic acids or active amides.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods for producing beta-lactam antibiotics like cephradine, often operating under milder conditions and generating less waste. biocorepublishinggroup.comnih.govpsu.edu

Penicillin Acylase-Mediated Synthesis of Cephradine

Penicillin acylase (PGA), also known as penicillin G acylase (EC 3.5.1.11), is a key enzyme used in the enzymatic synthesis of semi-synthetic beta-lactam antibiotics. biocorepublishinggroup.comresearchgate.netnih.govgoogle.comgoogle.com PGA is capable of catalyzing both the hydrolysis of the acyl side chain from penicillins and cephalosporins and the synthesis of the amide bond between a beta-lactam nucleus and an activated side chain. researchgate.netnih.govgoogle.comgoogle.com

In the enzymatic synthesis of cephradine, penicillin acylase catalyzes the condensation reaction between 7-aminodesacetoxycephalosporanic acid (7-ADCA) and an activated form of D-dihydrophenylglycine, such as D-dihydrophenylglycine methyl ester (DHME) or D-dihydrophenylglycine in activated form (DHa). biocorepublishinggroup.comgoogle.comgoogle.comnih.govrsc.org The reaction typically takes place in aqueous medium at ambient temperature and neutral pH. biocorepublishinggroup.com

The enzymatic synthesis is a kinetically controlled process. biocorepublishinggroup.com The main reaction involves the reversible condensation of 7-ADCA and the activated side chain to produce cephradine. biocorepublishinggroup.com However, a competing side reaction is the hydrolysis of the activated side chain or the synthesized cephradine product, leading to the formation of D-dihydrophenylglycine (DHPG) as an impurity. biocorepublishinggroup.com

To improve the efficiency of the enzymatic synthesis, immobilized penicillin acylase is often used. nih.govgoogle.comgoogle.comnih.gov Immobilization allows for easier separation and recycling of the enzyme. google.com Studies have investigated the use of penicillin acylase from various microorganisms, including Escherichia coli and Bacillus megaterium. google.comgoogle.comnih.govtandfonline.comgoogle.com

Optimizing reaction conditions such as pH and temperature is crucial for maximizing the synthesis/hydrolysis (S/H) ratio and thus the yield of cephradine. google.comgoogle.com For wild-type penicillin acylase, higher conversions have been observed at temperatures below 15°C and a pH of at least 7.0. google.comgoogle.com For enzymes with an increased S/H ratio, higher conversions can be achieved at temperatures between 15°C and 30°C and a pH between 6 and 7.5. google.comgoogle.com

Reported conversion rates of 7-ADCA in enzymatic synthesis using penicillin acylase have reached up to 68% with wild-type E. coli acylase and DHPG-methyl ester. google.comgoogle.com Improved processes have achieved conversions of at least 70% while keeping the DHPG concentration low. google.com With computationally redesigned enzymes, yields of up to 99% have been reported under industrial conditions. rsc.orgrsc.org

The crude product from enzymatic synthesis typically contains cephradine with some percentage of DHPG impurity, for example, around 96% to 98% cephradine and 2% to 4% DHPG in the solid phase. biocorepublishinggroup.com Purification methods, such as solubility-based techniques, are then employed to remove the DHPG and obtain higher purity cephradine. biocorepublishinggroup.com

Computational Redesign of Enzymes for Enhanced Cephradine Synthesis

Computational enzyme design is a strategy used to modify existing enzymes to enhance their activity, selectivity, or stability for specific reactions, including the synthesis of non-natural substrates like cephradine. nih.govrsc.orgrsc.orgnih.govacs.org This approach can potentially reduce the need for extensive directed evolution based on random mutagenesis and screening. rsc.orgnih.gov

In the context of cephradine synthesis, computational strategies have been developed to redesign the active site of penicillin acylase to favor the condensation reaction between DHME and 7-ADCA over the hydrolysis of the ester or the product. rsc.orgrsc.org This involves computationally selecting mutants that promote the binding of the reactants in a "near-attack conformation" that is conducive to synthesis. rsc.orgrsc.org

Using computational design, penicillin acylase mutants have been created with significantly increased synthesis/hydrolysis (S/H) ratios compared to the wild-type enzyme. rsc.orgrsc.org For instance, a specific triple mutant (M142αF/F24βA/S67βA) showed a more than 10-fold increase in the S/H ratio. rsc.orgrsc.org When used in immobilized form, this redesigned mutant achieved yields of up to 99% under simulated industrial conditions, with a low concentration of the hydrolysis product DHPG. rsc.orgrsc.org This demonstrates the potential of computational enzyme redesign to develop highly efficient biocatalysts for the industrial production of cephradine. rsc.orgrsc.org

Based on the available scientific literature retrieved, information specifically pertaining to the synthesis of the chemical compound "Cephedrine" (PubChem CID 128754) using the methodologies outlined, namely optimization of biocatalytic reaction conditions, clathration-mediated synthesis, novel synthetic routes, and investigation of alternative precursors and reaction environments, is not present in the search results.

The search results discussing these specific synthetic approaches, including biocatalysis and clathration, consistently refer to "Cephradine" (PubChem CID 38103), which is a different chemical compound. Information found regarding the synthesis of Ephedrine (B3423809) and Pseudoephedrine also pertains to distinct compounds.

Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" (PubChem CID 128754) structured around the provided outline, as the relevant synthetic methodologies specified in the outline are not described for this compound in the retrieved literature.

Biosynthesis and Precursor Studies

Proposed Biosynthetic Pathways of Cephradine (B1668399) or Related Structures

The biosynthesis of cephalosporins, including the pathway leading to the core structure found in Cephradine, begins with the condensation of three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.dekegg.jp These three amino acids are assembled by a non-ribosomal peptide synthetase into a linear tripeptide known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ruhr-uni-bochum.dekegg.jp

The ACV tripeptide then undergoes a crucial cyclization step catalyzed by isopenicillin N synthase (IPNS), forming the bicyclic structure of isopenicillin N. kegg.jpwikipedia.orgrcsb.org Isopenicillin N is a key intermediate and represents a branch point in the biosynthesis of β-lactam antibiotics, serving as the precursor for both penicillins and cephalosporins. ruhr-uni-bochum.dekegg.jp

For the cephalosporin (B10832234) pathway, isopenicillin N is subsequently epimerized to penicillin N by an isopenicillin N epimerase system. ruhr-uni-bochum.denih.gov Penicillin N then undergoes an oxidative ring expansion catalyzed by deacetoxycephalosporin C synthase (also known as expandase), resulting in the formation of deacetoxycephalosporin C (DAOC). capes.gov.brnih.govdrugbank.com In some organisms, DAOC is further hydroxylated by deacetoxycephalosporin C hydroxylase to produce deacetylcephalosporin C (DAC). researchgate.netnih.govchem960.com The cephalosporin C molecule is then typically formed by the acylation of the amino group of DAC with an α-aminoadipyl side chain.

While Cephradine is a semi-synthetic cephalosporin, its synthesis utilizes a precursor molecule with the cephem core, which is derived from this general biosynthetic pathway. The specific side chain at position 7 and the methyl group at position 3 of the cephem nucleus in Cephradine are characteristic of this compound. nih.govwikipedia.org

A simplified overview of the core cephalosporin biosynthetic pathway can be represented as follows:

StepReactant(s)EnzymeProduct(s)
1L-α-aminoadipic acid, L-cysteine, L-valineACV synthetaseδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
2ACV, O₂Isopenicillin N synthase (IPNS)Isopenicillin N
3Isopenicillin NIsopenicillin N epimerase systemPenicillin N
4Penicillin N, O₂, α-ketoglutarateDeacetoxycephalosporin C synthaseDeacetoxycephalosporin C (DAOC)
5Deacetoxycephalosporin C, O₂, α-ketoglutarateDeacetoxycephalosporin C hydroxylaseDeacetylcephalosporin C (DAC)

Role of Specific Enzymes in Biosynthetic Steps

Several key enzymes catalyze the steps in the cephalosporin biosynthetic pathway.

ACV Synthetase: This large, multifunctional enzyme is responsible for the non-ribosomal condensation of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) to form the linear ACV tripeptide. ruhr-uni-bochum.dekegg.jp It functions similarly to other peptide synthetases, utilizing a thiotemplate mechanism. ruhr-uni-bochum.de

Isopenicillin N Synthase (IPNS): This enzyme catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic isopenicillin N. kegg.jpwikipedia.orgrcsb.org This reaction involves the formation of both the β-lactam and thiazolidine (B150603) rings. wikipedia.org IPNS is a non-heme iron protein. wikipedia.org

Isopenicillin N Epimerase System: This system is responsible for the epimerization of the L-α-aminoadipyl side chain of isopenicillin N to the D-α-aminoadipyl side chain of penicillin N. ruhr-uni-bochum.denih.gov In A. chrysogenum, this epimerization is catalyzed by a two-component system encoded by the cefD1 and cefD2 genes. nih.gov

Deacetoxycephalosporin C Synthase (Expandase): This enzyme catalyzes the expansion of the penicillin ring system in penicillin N to form the cephem ring system found in deacetoxycephalosporin C. capes.gov.brnih.govdrugbank.com This reaction is an oxidative process requiring oxygen and α-ketoglutarate.

Deacetoxycephalosporin C Hydroxylase: This enzyme catalyzes the hydroxylation of deacetoxycephalosporin C at the C-3 methyl group, leading to the formation of deacetylcephalosporin C. researchgate.netnih.govchem960.com Like expandase, this is an oxidative step.

The genes encoding many of these enzymes are often found clustered together in the genomes of cephalosporin-producing organisms. nih.govontosight.ai

Metabolic Engineering Approaches for Biosynthesis

Metabolic engineering has been applied to cephalosporin-producing organisms, particularly Acremonium chrysogenum and Streptomyces clavuligerus, with the goal of improving antibiotic yield and exploring the production of novel β-lactam structures. nih.govnih.govresearchgate.netresearchgate.net

One strategy involves increasing the availability of precursor molecules. For instance, in Streptomyces clavuligerus, the availability of α-aminoadipic acid was identified as a potential rate-limiting step. nih.gov Overexpression of the gene encoding lysine-ε-aminotransferase (lat), an enzyme involved in the synthesis of α-aminoadipic acid, led to increased cephamycin C production in a recombinant strain. nih.gov

Another approach focuses on enhancing the activity or expression of key biosynthetic enzymes. Studies in A. chrysogenum have investigated the overexpression of genes such as cefEF (encoding expandase/hydroxylase), cefG, mecB, and cefT to improve cephalosporin C production. researchgate.net Increasing the copy number of the expandase gene (cefEF) in A. chrysogenum has been shown to reduce the levels of the intermediate deacetoxycephalosporin C and increase the titer of cephalosporin C. researchgate.net

Metabolic engineering has also explored modifying the methionine cycle in A. chrysogenum to improve cephalosporin C production, as methionine can act as a stimulant for this process. ruhr-uni-bochum.deresearchgate.netwikipedia.org Genetic modifications, such as overexpressing genes like AcsamS (encoding SAM synthetase) and mecB (encoding cystathionine-γ-lyase) or disrupting genes like Acppm1 (encoding a SAM-dependent methyltransferase), have been investigated to enhance the accumulation of S-adenosylmethionine (SAM), which is linked to methionine-dependent stimulation of cephalosporin production. researchgate.net Engineered strains have shown increased cephalosporin C production, in some cases independent of methionine stimulation. researchgate.net

Furthermore, metabolic engineering and directed evolution of enzymes like deacetoxycephalosporin C synthase are being explored as potential routes to produce commercially valuable cephalosporin intermediates, such as 7-aminocephalosporanic acid (7-ACA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA), which are typically obtained through chemical processes. researchgate.net

These metabolic engineering efforts highlight the potential to rationally design and modify microbial strains for more efficient and potentially novel cephalosporin production.

Molecular Mechanisms of Action Non Clinical Focus

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are enzymes located inside the bacterial cell wall that play a crucial role in the final stages of assembling and cross-linking the peptidoglycan structure. patsnap.comnih.gov Cephradine (B1668399) binds to specific PBPs, thereby inhibiting their enzymatic activity. patsnap.comnih.gov This binding prevents the formation of the necessary cross-links, leading to a weakened and unstable bacterial cell wall. patsnap.com

Binding Affinity and Specificity Studies

Studies have investigated the binding affinities and selectivities of beta-lactam antibiotics, including cephalosporins like cephradine, for the individual PBPs in various bacterial species. While the specific PBP targets can vary between bacterial species, the interaction with these proteins is fundamental to the mechanism of action. For instance, research on Staphylococcus aureus has indicated that cephradine, along with cephalexin (B21000), shows selectivity for PBP3. nih.gov In contrast, other cephalosporins like ceftriaxone (B1232239) and cefotaxime (B1668864) exhibit selectivity for PBP2 in S. aureus. nih.gov The binding affinity is often expressed as the concentration required to inhibit 50% of the PBP activity (IC50). nih.gov

An example of PBP binding data for different beta-lactams in S. aureus can illustrate these differences in affinity and selectivity, although specific IC50 values for Cephradine across a range of PBPs and bacterial species were not extensively detailed in the provided search results beyond the mention of PBP3 selectivity in S. aureus.

Structural Mimicry of Peptidoglycan Precursors by Cephradine's β-Lactam Ring

A key aspect of how cephradine interacts with PBPs is through structural mimicry. The beta-lactam ring present in cephradine is structurally similar to the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursors. patsnap.combiomolther.orgigem.wiki This mimicry allows cephradine to bind to the active site of PBPs, which are the enzymes responsible for cleaving the D-Ala-D-Ala bond and forming the cross-links in the peptidoglycan. patsnap.combiomolther.orgigem.wiki By binding to the active site, cephradine acts as a suicide inhibitor, irreversibly acylating the enzyme and rendering it inactive. nih.govbiomolther.org This prevents the transpeptidation reaction necessary for cell wall cross-linking. getzpharma.com

The conserved scaffold of beta-lactam antibiotics, including the beta-lactam ring, contains a chemical structure that resembles the D-Ala-D-Ala dipeptide. biomolther.org While the cross-linking peptide moiety can vary among bacterial species, the D-Ala-D-Ala dipeptide is highly conserved. biomolther.org The rigid ring structure of beta-lactam antibiotics, compared to the flexible linear D-Ala-D-Ala, is thought to contribute to their effective binding and inhibition of PBPs. biomolther.org

Inhibition of Bacterial Cell Wall Synthesis at a Molecular Level

The inhibition of PBPs by cephradine directly leads to the disruption of bacterial cell wall synthesis. patsnap.compatsnap.commdpi.com Specifically, cephradine inhibits the transpeptidation step, which is the final stage of peptidoglycan synthesis where linear glycopeptide strands are cross-linked to form a strong, mesh-like structure. patsnap.comnih.govnih.govgetzpharma.com Without proper cross-linking, the peptidoglycan layer is weakened. patsnap.compatsnap.com This compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, particularly in actively dividing bacteria, leading to cell lysis and death. patsnap.compatsnap.com The bactericidal action of cephradine is thus a direct consequence of its ability to inhibit the enzymes responsible for maintaining the structural integrity of the bacterial cell wall. patsnap.comijrpr.com

Structure-Activity Relationships (SAR) in Relation to Molecular Target Binding

The structure-activity relationships (SAR) of cephalosporins, including cephradine, are closely tied to their ability to bind to and inhibit PBPs. The core structure of cephalosporins consists of a beta-lactam ring fused to a six-membered dihydrothiazine ring. nih.govuts.edu.au Modifications at specific positions on this core structure can significantly influence the drug's pharmacological properties, including its PBP binding affinity and antibacterial spectrum. nih.gov

For cephalosporins, substitutions at position 7 of the cephem nucleus are particularly critical for antibacterial activity and influence the interaction with PBPs. nih.govwikipedia.org The presence of an alpha-amino group at position C-7 is characteristic of first-generation cephalosporins like cephradine. wikipedia.org While this structure contributes to their activity, it can also make them vulnerable to hydrolysis by beta-lactamase enzymes produced by some bacteria as a resistance mechanism. patsnap.comwikipedia.org

Chemical Reactivity, Derivatization, and Analogues

Synthesis and Characterization of Cephradine (B1668399) Metal Complexes

Cephradine has been shown to form stable complexes with a range of transition metal ions, including but not limited to cobalt (Co), copper (Cu), nickel (Ni), zinc (Zn), iron (Fe), and palladium (Pd). wikipedia.orgnih.gov These complexation reactions typically occur at room temperature. wikipedia.org The synthesis of these metal complexes has been achieved through methods such as using a mechanical vibrator, which has been noted to improve product yield and reduce reaction times to as little as 5-10 minutes. wikipedia.org

The resulting metal complexes are often characterized using a suite of physicochemical and spectroscopic techniques. These methods include elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and magnetic susceptibility studies. nih.gov Such analyses have revealed that cephradine can act as a bidentate or tridentate ligand in these complexes. nih.govnih.gov

Table 1: Synthesis and Characterization of Selected Cephradine Metal Complexes

Metal Ion Reactant Ratio (Cephradine:Metal Salt) Reaction Time Product Yield
SnCl₂·2H₂O 2:1 5-10 min 71%
NiCl₂·6H₂O 2:1 5-10 min 69.7%
SbCl₃·6H₂O 2:1 5-10 min 68%
FeCl₃·6H₂O 2:1 5-10 min 51.6%
CuCl₂·2H₂O 2:1 5-10 min 35.5%
CoCl₂·6H₂O 2:1 5-10 min 11.4%

In its metal complexes, cephradine typically behaves as a monoanionic tridentate or a bidentate ligand. nih.govnih.gov Infrared spectroscopy studies have been instrumental in elucidating the coordination behavior of cephradine. For instance, in some complexes, the coordination of the ligand occurs through the oxygen of the lactam carbonyl group. wikipedia.org In other cases, cephradine has been shown to coordinate through both its carboxylate group at the C-3 position and the nitrogen of the beta-lactam ring. nih.gov

The geometry of the resulting metal complexes can vary, with suggestions of tetrahedral, square planar, or octahedral arrangements depending on the metal ion and reaction conditions. nih.govnih.gov For example, complexes with the general formula [M(L)₂X₂] (where M = Co(II), Ni(II), and Zn(II), L = cephradine, and X = Cl₂) have been proposed to have an octahedral geometry, while [M(L)₂] complexes (where M = Cu(II)) are suggested to have a square planar geometry.

The formation of metal complexes with cephradine has been observed to alter its chemical reactivity, particularly its antibacterial activity. Several studies have shown that the metal complexes of cephradine exhibit lower antibiotic activity than the free ligand. nih.govnih.gov This decrease in antibacterial efficacy suggests that the coordination of the metal ion to the cephradine molecule may interfere with the mechanism by which it inhibits bacterial cell wall synthesis.

Cephradine-Based Conjugates and Hybrid Materials

Cephradine has been successfully used in the synthesis of gold (Au) and silver (Ag) nanoparticles. tandfonline.com In these syntheses, cephradine acts as both a reducing and capping agent. tandfonline.comresearchgate.net The formation of these nanoparticles is often confirmed by a color change in the reaction mixture and is further characterized by UV-Vis spectroscopy, which shows characteristic surface plasmon resonance bands. researchgate.net

The synthesized cephradine-loaded nanoparticles have been characterized using a variety of techniques to determine their size, shape, and surface properties. These methods include X-Ray Diffraction (XRD), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM). tandfonline.com Studies have shown that the average particle size of cephradine-gold nanoparticles (Ceph-Au NPs) can be around 7 nm, while cephradine-silver nanoparticles (Ceph-Ag NPs) can have an average size of about 12 nm. tandfonline.com

Table 2: Characterization of Cephradine-Loaded Nanoparticles

Nanoparticle Average Size (TEM) Crystallite Size (XRD) Characterization Methods
Ceph-Au NPs 7 nm 7 nm XRD, AFM, TEM, FTIR

Fourier Transform Infrared (FTIR) spectroscopy has been a key technique in understanding the surface interactions and capping mechanisms of cephradine in the formation of nanoparticles. tandfonline.com FTIR spectra have revealed that the –NH₂ and –OH functional moieties present in the cephradine molecule are responsible for the capping and stabilization of the nanoparticles. tandfonline.com The interaction of these functional groups with the nanoparticle surface is confirmed by shifts in the characteristic infrared bands of cephradine. tandfonline.com This capping by the cephradine molecule prevents the agglomeration of the nanoparticles, contributing to their stability. researchgate.net

Chemical Modifications and Generation of Novel Derivatives (excluding those solely for clinical efficacy)

Beyond its use in metal complexes and nanoparticles, cephradine has been chemically modified to generate novel derivatives with functionalities that extend beyond antibacterial applications. A significant area of this research has been the synthesis of Schiff bases.

The reaction of cephradine with various aldehydes and ketones leads to the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). qeios.com These derivatives have been synthesized by refluxing cephradine with different aromatic aldehydes in the presence of a catalyst. nih.gov

While many studies on cephradine Schiff bases focus on their potential as enhanced antibacterial agents, there is emerging research into their non-clinical applications. For instance, a series of cephradine Schiff bases have been synthesized and evaluated for their potential as enzyme inhibitors and antioxidants. nih.gov In one study, certain cephradine Schiff base derivatives were found to be active against acetylcholinesterase (AChE), an enzyme relevant in the context of Alzheimer's disease research. nih.gov The entire series of synthesized Schiff bases in this study also demonstrated excellent radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, indicating their potential as antioxidants. nih.gov

Furthermore, cephradine and its derivatives have found applications in the development of analytical methods. For example, cephradine has been used in the development of colorimetric sensors. One such sensor utilizes polypropylene (B1209903) glycol-stabilized gold nanoparticles (PPG-AuNPs) for the specific and rapid detection of cephradine in pharmaceutical formulations. nih.govnih.gov The interaction between cephradine and the PPG-AuNPs leads to a color change that can be quantified, allowing for the determination of the drug's concentration. nih.govnih.gov

Advanced Characterization and Analytical Methodologies in Chemical Research

Spectroscopic Techniques

Spectroscopic methods utilize the interaction of electromagnetic radiation with a substance to gain information about its structure and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Interaction Studies

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in Cephradine (B1668399) and studying its interactions with other substances, such as in complex formation or incorporation into materials. The IR spectrum of Cephradine exhibits characteristic absorption bands corresponding to its key functional groups. For instance, distinct bands are observed around 1764 cm⁻¹, attributed to the C=O stretch of the lactam group, and around 1650 cm⁻¹, corresponding to the amide carbonyl group ekb.eg. These bands are significant for confirming the presence of the core β-lactam and amide functionalities within the Cephradine structure.

FT-IR spectroscopy has been employed to characterize Cephradine when incorporated into various formulations or complexes. Studies involving the synthesis of molecular imprinted polymers for Cephradine recognition utilized FT-IR to characterize the polymer matrix and evaluate the presence of functional groups involved in binding ingentaconnect.com. Similarly, the characterization of Cephradine-loaded nanofibers used FT-IR analysis to confirm the drug loading and assess interactions such as hydrogen bonding between the drug and polymer matrix researchgate.netnih.gov. In studies of Cephradine conjugated with silver nanoparticles, FT-IR analysis demonstrated the involvement of hydroxyl groups in the stabilization of the nanoparticles, indicated by shifts in the corresponding peaks compared to the free drug mdpi.comnih.gov. FT-IR has also been used to confirm that the physical characteristics and molecular states of Cephradine remain unchanged after processes like recrystallization nih.gov. Furthermore, FT-IR spectroscopy has shown potential in differentiating the metabolic fingerprints induced by antibiotics like Cephradine mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation and Degradation Studies

UV-Vis spectroscopy is widely used for the quantitative analysis of Cephradine due to its ability to absorb UV light. It is also employed to study complexation, degradation, and to determine drug concentration, loading capacity, and release kinetics ingentaconnect.comnih.govmdpi.comnih.govijrpr.comresearchgate.netnih.govresearchgate.net. Cephradine in aqueous solution exhibits a characteristic maximum absorbance wavelength (λmax) at 254 nm, which is utilized for its spectrophotometric determination ijrpr.comresearchgate.net.

UV-Vis spectroscopy plays a role in monitoring the stability of Cephradine and detecting its degradation products. For example, changes in UV absorbance have been used to detect the degradation of Cephradine, including its conversion to cephalexin (B21000) tandfonline.com. In the context of nanotechnology, UV-Vis spectroscopy has been crucial for characterizing Cephradine conjugates with metal nanoparticles, such as silver and gold nanoparticles. The technique confirms the formation of these nanoparticles by showing characteristic surface plasmon resonance bands, typically in the range of 400–450 nm for silver nanoparticle conjugates mdpi.comnih.gov and confirming the formation of gold nanoparticles researchgate.netnih.gov. UV-Vis spectrophotometry is also used to determine the drug loading capacity, encapsulation efficiency, and drug release kinetics from delivery systems like nanofibers nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy, particularly ¹H NMR, is a powerful technique for the detailed structural elucidation of Cephradine and for assessing its purity ekb.egresearchgate.netcore.ac.uknih.govhmdb.ca. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, the arrangement of atoms and functional groups within the Cephradine molecule can be confirmed.

¹H NMR spectroscopy has been applied to characterize Cephradine and its complexes, providing insights into how the electronic environment of protons changes upon complexation, indicated by subtle downfield shifts in signals ekb.eg. This technique is also valuable for purity assessment, specifically for the quantitative determination of impurities like cephalexin in Cephradine samples. An NMR method has been developed for this purpose, based on integrating the signals from the aromatic protons of cephalexin relative to a signal from Cephradine nih.gov. ¹H NMR data has also clearly shown the dose-dependent conversion of Cephradine into cephalexin, aiding in degradation studies tandfonline.com. Predicted ¹H NMR spectra are also available for reference hmdb.ca.

Research findings from ¹H NMR analysis of Cephradine have identified key signals corresponding to different proton environments within the molecule. For instance, signals in the multiplet range of 7.44-7.29 ppm have been assigned to aromatic protons. Singlet peaks have been observed for protons such as CH-NH₂ (8.53 ppm), CH-NH-CH (8.32 ppm), and CH₃ (2.49 ppm), among others ekb.eg. The disappearance of the peak corresponding to the acidic COOH group at 9.60 ppm upon using D₂O as a solvent further supports its assignment ekb.eg.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Cephradine from impurities, degradation products, and formulation excipients, enabling its quantitative analysis and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity, Stability, and Reaction Monitoring

HPLC is the most commonly used chromatographic technique for the analysis of Cephradine in various matrices, including pharmaceutical formulations and biological fluids asiapharmaceutics.infonih.govresearchgate.net. It is widely applied for determining the purity of Cephradine, monitoring its stability over time, and following the progress of reactions involving the compound asiapharmaceutics.infonih.govresearchgate.nettsijournals.comuobasrah.edu.iqlcms.czakjournals.comscirp.org.

Various HPLC methods have been developed for Cephradine analysis, utilizing different stationary phases, such as C18 columns and Ion Pac column Zorbax 300-SCX, and mobile phases composed of varying ratios of solvents like methanol (B129727), water, acetonitrile, and sodium acetate (B1210297) buffer at specific pH values tandfonline.comasiapharmaceutics.infouobasrah.edu.iqlcms.czakjournals.comscirp.org. UV detection is frequently employed, with common detection wavelengths including 254 nm and 265 nm ijrpr.comresearchgate.netasiapharmaceutics.infouobasrah.edu.iqakjournals.comscirp.org.

HPLC is particularly effective for separating Cephradine from related substances and degradation products, such as cephalexin tandfonline.comnih.govtsijournals.comlcms.cz. Studies have demonstrated the separation of Cephradine and cephalexin using reverse phase HPLC nih.gov. Method validation studies for HPLC analysis of Cephradine have established important analytical parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) asiapharmaceutics.inforesearchgate.netuobasrah.edu.iq. For example, a developed HPLC-UV method showed linearity for Cephradine over a concentration range of 2.5–12.5 μg/mL asiapharmaceutics.info. HPLC is also used to monitor the stability of Cephradine in different conditions, confirming its relative stability in aqueous medium at pH between 4 and 5 for a certain period asiapharmaceutics.inforesearchgate.net.

Table 1 summarizes typical chromatographic conditions and findings from HPLC analysis of Cephradine.

ParameterTypical Conditions/FindingsSource(s)
Column TypeC18, Ion Pac column Zorbax 300-SCX (5µm, 4.6×250 mm) asiapharmaceutics.infouobasrah.edu.iqakjournals.comscirp.org
Mobile PhaseMethanol-water (30:70), Sodium acetate solution, acetonitrile, methanol (80:10:10, pH 4.5) tandfonline.comasiapharmaceutics.infouobasrah.edu.iqakjournals.comscirp.org
Flow Rate1 mL/min, 0.4-0.6 mL/min lcms.czakjournals.com
Detection Wavelength254 nm, 265 nm ijrpr.comresearchgate.netasiapharmaceutics.infouobasrah.edu.iqakjournals.comscirp.org
Retention Time~5.9 min (Cephradine), ~2.0 min (Amoxycillin, IS), ~4.5 min (Cephalexin) tandfonline.com
Linearity Range2.5–12.5 μg/mL, 0.5–50 μg/mL asiapharmaceutics.infouobasrah.edu.iqakjournals.com
ApplicationPurity, Stability, Related Substances, Degradation Products, Quantitative Analysis tandfonline.comasiapharmaceutics.infonih.govresearchgate.nettsijournals.comuobasrah.edu.iqlcms.czakjournals.comscirp.org

Capillary Electrophoresis in Analytical Method Development

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is another separation technique applied in the analytical method development for Cephradine tsijournals.comscirp.orgtandfonline.comtandfonline.comresearchgate.net. CE offers advantages such as high separation efficiency and low sample volume requirements.

CZE has been successfully applied for the simultaneous determination of Cephradine, L-arginine (often present in injectable formulations), and cephalexin, a known degradation product of Cephradine tandfonline.comtandfonline.comresearchgate.net. Method development in CE involves optimizing parameters such as the composition and pH of the background electrolyte, applied voltage, and injection parameters. Studies have shown that a background electrolyte consisting of a 50 mM disodium (B8443419) hydrogen phosphate (B84403) buffer at pH 6.5 with an applied voltage of 20 kV provides effective separation on a bare fused-silica capillary tandfonline.comtandfonline.comresearchgate.net. UV detection is typically used, with a wavelength of 195 nm reported for the simultaneous determination of Cephradine, L-arginine, and cephalexin tandfonline.comtandfonline.comresearchgate.net.

Quantitative parameters for the CZE method, including linear ranges, accuracy, precision, LOD, and LOQ, have been established. Linear ranges of 93.8–6255.6 μg/mL for Cephradine have been reported tandfonline.comtandfonline.com. These findings demonstrate the utility of CE as a precise and sensitive method for the simultaneous determination of Cephradine and related substances in pharmaceutical formulations tandfonline.comtandfonline.com.

Table 2 presents typical conditions and quantitative parameters for the analysis of Cephradine by Capillary Zone Electrophoresis.

ParameterTypical Conditions/FindingsSource(s)
CapillaryBare fused-silica capillary (50 μm i.d., 49.5 cm total length) tandfonline.comtandfonline.comresearchgate.net
Background Electrolyte50 mM disodium hydrogen phosphate buffer, pH 6.5 tandfonline.comtandfonline.comresearchgate.net
Applied Voltage20 kV tandfonline.comtandfonline.comresearchgate.net
Injection50 mbar for 4 s tandfonline.comtandfonline.comresearchgate.net
Detection Wavelength195 nm tandfonline.comtandfonline.comresearchgate.net
Linear Range (Cephradine)93.8–6255.6 μg/mL tandfonline.comtandfonline.com
ApplicationSimultaneous determination of Cephradine, L-arginine, and Cephalexin tandfonline.comtandfonline.comresearchgate.net

Based on the available scientific literature and databases, there is insufficient publicly available information detailing the characterization of the chemical compound "Cephedrine" (PubChem CID 128754) using the specific advanced analytical methodologies requested in the outline: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and comprehensive Electrochemical Methods.

Searches for "this compound" reveal its existence as a chemical compound with a defined structure and PubChem entry nih.govuni.luchemspider.comjst.go.jp. It is described as a derivative of ephedrine (B3423809) and has been mentioned in the context of antidepressant research ihn.kz and comparative clinical studies for dental infections pjmhsonline.comnih.govresearchgate.net.

However, attempts to find research specifically applying SEM, AFM, or XRD to characterize the morphology, surface properties, or crystalline structure of "this compound" (CID 128754) did not yield relevant results. Some search results mention these techniques or "this compound", but not in combination to provide detailed characterization data for this specific compound researchgate.netresearchgate.netresearcher.life. Similarly, while electrochemical methods were mentioned in the context of analyzing "this compound", the available information points towards the development of methods for its detection or quantification, possibly in relation to ephedrine, rather than a detailed electrochemical characterization of the compound's intrinsic properties wydawnictwo-tygiel.pl.

Furthermore, some search results that mention "cephradine" (note the 'a') in relation to analytical techniques like HPLC or colorimetric sensing refer to a different compound (Cephradine, PubChem CID 38103), which is a cephalosporin (B10832234) antibiotic royalsocietypublishing.orgresearchgate.netnih.govebi.ac.uk. The provided outline citations also did not lead to specific characterization data for "this compound" (CID 128754) using the requested methods researcher.liferesearchgate.netbrainly.comphysionet.orgscribd.com.

Therefore, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the characterization of "this compound" (CID 128754) using SEM, AFM, XRD, and comprehensive electrochemical methods, including detailed research findings and data tables for each section, is not possible with the currently available public scientific information.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies of Cephradine-Protein Interactions

Molecular modeling and docking studies are widely used to predict the preferred orientation and binding affinity of a small molecule, such as cephradine (B1668399), within the active site of a protein target. This computational technique helps to elucidate the potential interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, that govern the formation of a stable complex.

Studies involving molecular docking of cephradine have been performed to examine its binding to specific protein targets. For instance, a molecular docking model indicated that cephradine can directly bind with T-LAK cell-originated protein kinase (TOPK), a kinase involved in solar-ultraviolet-induced skin inflammation. nih.gov This suggests a potential mechanism for cephradine's observed inhibitory effects on this pathway. nih.gov Molecular docking analysis has also been utilized in conjunction with other computational and spectroscopic methods to investigate the fundamental structural aspects and intermolecular interactions of cephradine. amazonaws.comnih.govx-mol.com These studies aim to understand how cephradine interacts with its environment and potential binding partners at an atomic level.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Reactions

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational techniques that combine the accuracy of quantum mechanics for the chemically reactive region with the efficiency of molecular mechanics for the surrounding environment, such as a protein or solvent. This approach is particularly useful for studying enzymatic reactions, where bond breaking and formation occur in a specific biological context.

While direct QM/MM studies specifically detailing cephradine's enzymatic reactions were not extensively found in the immediate search results, QM/MM methods are well-established in computational biochemistry and enzymology, particularly for studying the mechanisms of enzyme catalysis involving beta-lactam antibiotics like cephalosporins. bioexcel.euresearchgate.net QM/MM simulations can be used to model the dynamics of chemical reactions and can reveal the molecular basis of differences in activity against cephalosporin (B10832234) antibiotics by showing how subtle changes in the active site of enzymes like beta-lactamases can account for experimentally observed differences in activity. bioexcel.eu This highlights the potential of QM/MM in understanding how enzymes interact with and potentially hydrolyze cephradine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. By calculating the electron density, DFT can provide insights into molecular properties such as energies, geometries, vibrational frequencies, and charge distributions. These properties are crucial for understanding how a molecule will behave in chemical reactions.

DFT has been applied to study the electronic structure and reactivity of cephradine. amazonaws.comnih.govacs.orgresearchgate.net This includes examining its fundamental structural aspects and predicting chemical reactivity based on parameters such as the HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface. amazonaws.comnih.gov The MEP surface can identify nucleophilic and electrophilic regions or sites within the molecule, which are important for predicting how cephradine might react with other molecules or biological targets. amazonaws.comnih.gov Furthermore, DFT has been employed to predict the hydrolysis pathways and kinetics of cephradine under different environmental conditions, revealing the role of functional groups, such as the carboxyl group, in the hydrolysis process. acs.orgresearchgate.net This demonstrates the utility of DFT in understanding the stability and degradation of cephradine.

Theoretical Models for Solubility and Dissolution Behavior

Theoretical models play a significant role in predicting and understanding the solubility and dissolution behavior of pharmaceutical compounds. These models can take into account various factors, including the molecule's intrinsic properties, the nature of the solvent, pH, and temperature. Understanding these properties is crucial for drug formulation and predicting absorption.

Theoretical models have been used to correlate the experimental solubility data of cephradine in different solvent systems. researchgate.netresearchgate.net Studies have shown that the solubility of cephradine is significantly affected by pH, exhibiting a U-shaped curve with minimum solubility at the isoelectric point, consistent with its amphoteric nature. researchgate.netresearchgate.net While the effect of temperature was found to be less pronounced, solubility generally increased slightly with increasing temperature within the studied range. researchgate.netresearchgate.net Two transformational theoretical models were used to correlate the experimental solubility data, with one model showing better correlation results. researchgate.netresearchgate.net These models help in predicting cephradine's solubility under various conditions.

Simulation of Molecular Dynamics and Intermolecular Forces

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into molecular motion, conformational changes, and the nature of intermolecular forces. These simulations are essential for understanding the dynamic behavior of molecules in various environments.

Chemical Interactions in Solution and at Interfaces

Complexation with Metal Ions in Aqueous Media

Cephradine (B1668399) has demonstrated the ability to form complexes with various metal ions in aqueous solutions. These interactions are influenced by factors such as pH and the specific metal ion involved. Studies have investigated the complexation of cephradine with essential metals like zinc (Zn) and iron (Fe) in vitro, simulating natural environments at pH 7.4. irjpms.com Other research has explored complexes with transition metal ions including Fe(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netukm.myresearchgate.net

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of cephradine-metal complexes indicates the ratio in which cephradine molecules bind to metal ions. Research suggests that cephradine can act as a monoanionic tridentate ligand in complex formation with certain transition metal ions, forming complexes with a 1:1 metal-to-ligand ratio, such as [M(cephra)Cl] where M is Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). researchgate.netresearchgate.net For Fe(III), a different stoichiometry, [Fe(cephra)Cl2], has been suggested, potentially involving a pentacoordinate structure. researchgate.netresearchgate.net

Stability constants (K) provide a quantitative measure of the strength of the interaction between the metal ion and cephradine. These constants are important for evaluating the potential implications of complex formation in biological systems. While specific stability constant values for cephradine complexes with various metal ions were sought, the provided search results primarily discuss the methods for determining stoichiometry and stability constants using techniques like Job's method of continuous variation and spectrophotometry. irjpms.combiomedgrid.comcurresweb.com Studies on similar antibiotic-metal complexes indicate that stability constants can vary depending on the metal ion and experimental conditions. curresweb.comespublisher.com

Spectrophotometric Investigation of Metal-Cephradine Interactions

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used to investigate the interaction between cephradine and metal ions. irjpms.combiomedgrid.commdpi.com Changes in the absorbance spectrum of cephradine upon addition of metal salts indicate the formation of complexes. irjpms.combiomedgrid.com These spectral changes arise because the complexes have different light absorption capacities and patterns compared to the free drug. irjpms.combiomedgrid.com By analyzing the absorbance at different wavelengths and varying the mole fraction of the drug and metal, researchers can determine the stoichiometry of the formed complexes and calculate stability constants. irjpms.combiomedgrid.comcurresweb.com For instance, studies have shown that the absorbance of cephradine is distinctly different from that of its complexes with ZnSO₄·7H₂O and FeSO₄·7H₂O at pH 7.4. irjpms.com

Interactions with Surfactants and Micellar Systems

Cephradine interacts with surfactants and can influence the formation and properties of micellar systems. These interactions are relevant in areas such as drug formulation and delivery, as micelles can act as carriers for poorly soluble compounds. nih.govrjpdft.com Studies have investigated the interaction of cephradine monohydrate with various surfactants, including cationic (cetyltrimethylammonium bromide - CTAB), anionic (sodium dodecyl sulfate (B86663) - SDS, sodium dodecyl benzene (B151609) sulfonate - SDBS), and non-ionic (Triton X-100 - TX-100) surfactants. researchgate.netorientjchem.org

Critical Micelle Concentration (CMC) Studies in Presence of Cephradine

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. nih.govrjpdft.com Studies using techniques like conductivity measurements have shown that the presence of cephradine monohydrate can lower the CMC of both cationic (CTAB) and anionic (SDS, SDBS) surfactants compared to their pure forms. researchgate.netorientjchem.org This indicates that cephradine promotes the formation of surfactant micelles. orientjchem.org The reduction in CMC suggests favorable interactions between cephradine and the surfactant molecules, leading to mixed micelle formation at lower total amphiphile concentrations. researchgate.netorientjchem.orgnih.gov

Influence of Ionic Strength and Temperature on Interactions

The interactions between cephradine and surfactants, as well as the micellization process, are influenced by ionic strength and temperature. The presence of electrolytes like NaCl and KCl has been shown to further decrease the CMC of anionic surfactants (SDS, SDBS) in the presence of cephradine. researchgate.netorientjchem.org This "salting effect" is attributed to the neutralization of surface charges on the surfactant head groups by the added ions, reducing electrostatic repulsion and favoring micelle formation. orientjchem.org

Temperature also plays a significant role. Studies have shown that CMC values are influenced by temperature variations. researchgate.net The micellization of cephradine-surfactant systems can be thermodynamically spontaneous, and the spontaneity can be augmented by increasing salt concentration. researchgate.net The binding constant between cephradine and non-ionic surfactants like TX-100 has been observed to increase with increasing cephradine concentration and exhibit a U-like variation as temperature increases. researchgate.net The process of micellization is affected by temperature and ionic strength, alongside the pH of the medium. orientjchem.orgresearchgate.net

Adsorption Phenomena and Surface Chemistry

Cephradine can undergo adsorption phenomena at various interfaces. Adsorption refers to the adhesion of molecules from a gas, liquid, or dissolved solid to a surface. fiveable.me Understanding the adsorption behavior of cephradine is important in contexts such as its removal from wastewater and its interaction with material surfaces.

Research has explored the adsorption of cephradine onto stable materials like zirconium metal-organic frameworks (MOFs). researchgate.net These studies have shown that cephradine can be effectively adsorbed onto such materials, with high adsorption capacities. researchgate.net The adsorption process is influenced by the surface chemistry of the adsorbent and the properties of the cephradine molecule. researchgate.netmdpi.com Interactions such as π-π interactions and electrostatic interactions between the adsorbent surface and the ionizable groups of cephradine play essential roles in the adsorption process. researchgate.netmdpi.com The adsorption of cephradine on certain surfaces has been found to follow models like the Langmuir isotherm, suggesting a homogeneous monolayer adsorption process. researchgate.netelectrochemsci.org Temperature can also influence the adsorption mode, potentially shifting from physical adsorption to chemical adsorption at higher temperatures. electrochemsci.org

Cephradine as a Corrosion Inhibitor

Studies have investigated the effectiveness of Cephradine as a corrosion inhibitor for various types of steel, including Q235 steel in acetic acid solutions containing chloride ions and mild steel in hydrochloric acid solutions. electrochemsci.orgelectrochemsci.orgbiotech-asia.orgresearchgate.net The results consistently indicate that Cephradine acts as an effective inhibitor in acidic media. biotech-asia.orgbu.edu.eg

Electrochemical techniques, such as Tafel polarization curves and electrochemical impedance spectroscopy (EIS), have been widely used to evaluate the corrosion inhibition performance of Cephradine. electrochemsci.orgelectrochemsci.orgbu.edu.egresearchgate.netresearchgate.net These studies have shown that Cephradine is a mixed-type inhibitor, influencing both anodic and cathodic corrosion processes. electrochemsci.orgelectrochemsci.orgbu.edu.egresearchgate.net In some cases, a cathodic predominance has been observed. electrochemsci.orgresearchgate.netresearchgate.net

The inhibition efficiency of Cephradine is influenced by factors such as concentration, immersion time, and temperature. electrochemsci.orgbiotech-asia.orgresearchgate.net Generally, the inhibition efficiency increases with increasing Cephradine concentration. biotech-asia.orgbu.edu.eg For instance, in one study on Q235 steel in acetic acid containing chloride ions, the optimal corrosion inhibition concentration was found to be 1.5 × 10⁻² mol L⁻¹ at 298 K for 2 hours, achieving an inhibition rate of 86.70%. electrochemsci.org Increasing the temperature to 328 K at the optimal concentration for 2 hours further increased the inhibition rate to 96.23%. electrochemsci.org Similarly, increasing the immersion time to 32 hours at 298 K at the optimal concentration resulted in an inhibition rate of 96.83%. electrochemsci.org

Another study on mild steel in 1 M HCl also demonstrated that the inhibition efficiency increased with increasing inhibitor concentration. biotech-asia.orgscirp.org However, in this case, the efficiency decreased with an increase in solution temperature. biotech-asia.org

Data from research on the corrosion inhibition performance of Cephradine highlights its potential in protecting metal surfaces in corrosive environments. The following table summarizes some key findings:

Metal TypeCorrosive MediumCephradine Concentration (Optimal)Temperature (K)Immersion TimeInhibition Efficiency (%)Reference
Q255 Steel20% Acetic acid + 600 mg/L Cl⁻1.5 × 10⁻² mol L⁻¹2982 h86.70 electrochemsci.org
Q255 Steel20% Acetic acid + 600 mg/L Cl⁻1.5 × 10⁻² mol L⁻¹3282 h96.23 electrochemsci.org
Q255 Steel20% Acetic acid + 600 mg/L Cl⁻1.5 × 10⁻² mol L⁻¹29832 h96.83 electrochemsci.org
Mild Steel1 M HClNot specified (Increased with conc.)Not specifiedNot specifiedIncreased with conc., decreased with temp. biotech-asia.orgbu.edu.eg
Carbon Steel1.0 M HClNot specified (Increased with conc.)Not specifiedNot specifiedIncreased with conc., decreased with temp. biotech-asia.org

These findings suggest that Cephradine forms a protective layer on the metal surface, reducing the rate of corrosion. electrochemsci.orgelectrochemsci.orgresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The corrosion inhibition effect of organic compounds like Cephradine is primarily attributed to their adsorption onto the metal surface, forming a protective film. electrochemsci.orgbu.edu.egacs.org The adsorption characteristics of Cephradine on metal surfaces have been investigated, and studies indicate that its adsorption often follows the Langmuir adsorption isotherm model. electrochemsci.orgelectrochemsci.orgbiotech-asia.orgbu.edu.egresearchgate.net The Langmuir model suggests monolayer adsorption, where inhibitor molecules adsorb onto specific sites on the metal surface. electrochemsci.orgelectrochemsci.orgbu.edu.egresearchgate.netresearchgate.net

The adsorption of Cephradine on metal surfaces can involve both physical and chemical adsorption mechanisms, depending on the conditions. electrochemsci.orgbu.edu.egacs.org Physical adsorption typically involves weaker interactions, such as van der Waals forces, while chemical adsorption involves stronger interactions, such as the formation of chemical bonds between the inhibitor molecules and the metal surface. electrochemsci.orgbu.edu.egacs.org

Research on Q235 steel in acetic acid solutions suggests that at lower temperatures (e.g., below 313 K), the adsorption of Cephradine is primarily physical. electrochemsci.org However, as the temperature increases, the adsorption mode can shift towards dominant chemical adsorption, indicating stronger interactions and a more ordered arrangement of Cephradine molecules on the steel surface. electrochemsci.org This is supported by observations where the inhibition rate increased at temperatures above 313 K, suggesting that the solution absorbed enough energy to facilitate chemisorption. electrochemsci.org

Cephradine contains heteroatoms such as nitrogen, oxygen, and sulfur, as well as pi bonds and aromatic rings within its structure. bu.edu.eg These features are characteristic of effective organic corrosion inhibitors, as they can donate electrons to the metal surface, facilitating adsorption and the formation of a stable protective layer. bu.edu.egacs.org The interaction between the heteroatoms and the metal surface, as well as potential π–π interactions involving the aromatic ring, play significant roles in the adsorption process. bu.edu.egacs.orgtandfonline.comdeswater.com

Electrochemical impedance spectroscopy (EIS) studies have shown that the addition of Cephradine leads to changes in impedance parameters, such as a decrease in the double-layer capacitance and an increase in the charge transfer resistance. electrochemsci.orgresearchgate.net These changes are consistent with the adsorption of inhibitor molecules on the metal surface, which reduces the exposed area and increases the thickness of the electrical double layer, thereby hindering the corrosion process. electrochemsci.orgelectrochemsci.orgresearchgate.net

Surface analysis techniques, such as scanning electron microscopy (SEM), have also been employed to confirm the formation of a protective film on the metal surface in the presence of Cephradine. electrochemsci.orgbiotech-asia.orgresearchgate.netresearchgate.net These images can visually demonstrate the difference in surface morphology between corroded metal and metal protected by the adsorbed inhibitor layer. biotech-asia.orgresearchgate.netresearchgate.net

The spontaneity of the adsorption process has also been investigated, with some studies indicating that the adsorption of Cephradine on metal surfaces is spontaneous. biotech-asia.orgresearchgate.net Thermodynamic parameters, such as the standard free energy of adsorption, can provide further insights into the nature and spontaneity of the adsorption process. electrochemsci.orgbiotech-asia.orgresearchgate.net

Chemical Stability and Degradation Pathways

Stability under Various Environmental Stressors (e.g., pH, Temperature)

Ephedrine (B3423809) exhibits varying stability depending on the environmental conditions, particularly pH and temperature. The compound contains both amine and hydroxyl functional groups, which influence its solubility and potential for degradation in different pH environments. solubilityofthings.com

Studies on ephedrine sulfate (B86663) injections have shown stability for up to 60 days when stored at ambient temperature (25°C) and at 4°C in polypropylene (B1209903) syringes. The pH of these injections did not change significantly during this period. researchgate.net, nih.gov For ephedrine nasal drops, formulations packaged in amber glass bottles demonstrated adequate physical, chemical, and microbiological stability for up to 24 months at room temperature, with the pH remaining stable and active ingredient degradation not exceeding 5%. scielo.org.co

However, diluted solutions of ephedrine are known to be less pH stable and can experience pH drifts. google.com The degradation rate of ephedrine in the presence of NaClO has been shown to decrease with increasing pH from 2.0 to 10.0. researchgate.net, nih.gov This is attributed to the formation of a chlorammonium intermediate that reacts with NaClO. researchgate.net, nih.gov

Thermal degradation of ephedrine has been observed. Thermo-gravimetry analysis of molecularly imprinted thin films containing ephedrine showed that thermal degradation of ephedrine occurred in the 200-300 °C range, with a maximum at 220 °C. semanticscholar.org, researchgate.net While high temperatures can lead to decomposition, studies on ephedrine hydrochloride capsules and sprays indicated less than 10% decomposition after 60 days even at temperatures as high as 120 °C, as well as at 4 °C. researchgate.net

Ephedrine is reported to decompose gradually on exposure to light, suggesting its susceptibility to direct photolysis. nih.gov Some studies indicate that ephedrine shows a slower rate of photodegradation compared to other light-sensitive drugs like nifedipine (B1678770) and cyanocobalamin. beilstein-journals.org However, solutions containing ephedrine should be protected from light. mims.com, nih.gov

The presence of impurities can also affect ephedrine stability. For instance, impurities, particularly aldehydic compounds, in diethyl ether used for extraction can react with ephedrine to form substituted oxazolidines, leading to significant losses. researchgate.net, mdpi.com

Radiolytic Degradation Studies (e.g., Gamma Irradiation Effects)

Studies on the radiation sterilization of solid ephedrine hydrochloride using a high-energy electron beam have shown that it undergoes radiolysis. amu.edu.pl, researchgate.net Even at a standard sterilization dose of 25 kGy, changes in color (from white to pale yellow), the appearance of free radicals, and a loss of content (around 1%) were observed. amu.edu.pl, researchgate.net Higher doses (50-800 kGy) resulted in a degree of radiodegradation proportional to the applied dose. amu.edu.pl, researchgate.net

The radiolytic yield of ephedrine degradation and the radiosynthesis of its main degradation product, methcathinone (B1676376), have been calculated. amu.edu.pl These yields varied with the applied dose. amu.edu.pl

While earlier reports from the 1970s suggested resistance of ephedrine to ionizing radiation up to 60 kGy, more recent studies indicate that solid ephedrine hydrochloride is highly resistant compared to its aqueous solution, which undergoes degradation. amu.edu.pl, researchgate.net The degradation in aqueous solutions is attributed to the destructive activity of free radicals formed from water radiolysis. researchgate.net, fabad.org.tr

Identification and Characterization of Chemical Degradation Products (excluding metabolites in biological systems)

Chemical degradation of ephedrine can yield various products depending on the conditions.

Under aqueous chlorination, proposed degradation pathways involve dehydration, hydroxylation, deamination, and demethylation. researchgate.net, nih.gov

Thermal degradation of ephedrine in molecularly imprinted films primarily resulted in a dehydrated ephedrine molecule with m/z 148. ajchem-b.com, semanticscholar.org

Radiolytic degradation of solid ephedrine hydrochloride primarily yields 2-methylamino-1-phenyl-1-propanone, also known as methcathinone or ephedrone. amu.edu.pl, researchgate.net This compound is psychoactive. amu.edu.pl, researchgate.net

Alkaline hydrolysis of ephedrine has been shown to liberate methylamine. rsc.org Acid hydrolysis of certain ephedrine derivatives can lead to the formation of pseudoephedrine as well as ephedrine. jst.go.jp

Reaction of ephedrine with aldehydic impurities in solvents like diethyl ether can form substituted oxazolidines. researchgate.net, mdpi.com

Oxidation of ephedrine can produce methcathinone. wikipedia.org, asm.org, nih.gov For example, the soil bacterium Arthrobacter sp. strain TS-15 degrades ephedrine by selectively oxidizing the hydroxyl group, yielding methcathinone as the primary product. asm.org, nih.gov

Chromic acid oxidation of ephedrine yields a mixture of benzoic acid and acetic acid. cdnsciencepub.com

Here is a table summarizing some of the identified chemical degradation products:

Degradation ProductChemical FormulaPubChem CID (Approximate, if available)Formed Under Conditions
Methcathinone (Ephedrone)C₁₀H₁₃NO7028Radiolysis, Oxidation (e.g., by Arthrobacter sp.) amu.edu.plnih.gov
Dehydrated EphedrineC₁₀H₁₃N-Thermal degradation semanticscholar.orgajchem-b.com
MethylamineCH₅N635Alkaline hydrolysis rsc.org
Substituted Oxazolidines--Reaction with aldehydic impurities researchgate.netmdpi.com
Benzoic acidC₇H₆O₂243Chromic acid oxidation cdnsciencepub.com
Acetic acidC₂H₄O₂176Chromic acid oxidation cdnsciencepub.com
Products from Chlorination--Aqueous chlorination (dehydration, hydroxylation, deamination, demethylation products) researchgate.netnih.gov

Historical Context of Chemical Discovery and Synthesis

Early Isolation and Structural Elucidation Efforts

Following Brotzu's initial discovery, scientists, notably Edward Abraham and Guy Newton in 1955, worked on isolating and purifying components from Cephalosporium acremonium. nih.gov This led to the discovery and structural description of cephalosporin (B10832234) C, a key precursor for many semi-synthetic cephalosporins. nih.govresearchgate.net Cephalosporin C possesses a core structure, 7-aminocephalosporanic acid (7-ACA), which is crucial for the synthesis of later cephalosporins. wikipedia.orgresearchgate.netwikipedia.org Early structural elucidation efforts involved techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to determine the arrangement of atoms within these complex molecules. nih.gov Analysis of related compounds, like impurities in commercial cephradine (B1668399), also contributed to understanding the structural characteristics of this class of antibiotics. nih.gov

Evolution of Synthetic Strategies Over Time

The synthesis of cephradine, a semi-synthetic cephalosporin, primarily relies on the modification of the 7-ACA nucleus. wikipedia.orgwikipedia.orgselleckchem.com Initially, chemical methods were employed to obtain 7-ACA from cephalosporin C, often involving harsh conditions and producing toxic by-products. researchgate.netchemicalbook.comnih.gov A key step in the synthesis of 7-ACA from cephalosporin C involved reactions with agents like nitrosyl chloride, followed by decomposition and precipitation. google.com

Over time, enzymatic and chemoenzymatic approaches for producing 7-ACA from cephalosporin C were developed, offering more environmentally friendly alternatives with comparable yields to chemical processes. wikipedia.orgnih.gov These methods often utilize enzymes such as D-amino acid oxidase (DAO) and glutaryl-7-aminocephalosporanic acid (GL-7-ACA) acylase. nih.gov More recent advancements have explored one-step bioconversion methods using cephalosporin C acylase (CCA). nih.gov

The synthesis of cephradine itself involves attaching a specific side chain to the 7-ACA core. One synthetic route involves the Birch reduction of D-α-phenylglycine, followed by N-protection and activation, and subsequent reaction with 7-aminodesacetoxycephalosporanic acid to yield cephradine after deblocking. wikipedia.org

Significant Milestones in Cephradine's Chemical Development

Significant milestones in the chemical development of cephradine include its successful semi-synthesis from the 7-ACA nucleus, which itself was derived from naturally occurring cephalosporin C. The development of efficient chemical and later enzymatic methods for producing 7-ACA were crucial steps. wikipedia.orgchemicalbook.comnih.gov The elucidation of cephradine's specific chemical structure, including its (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetamido substituent at position 7 and a methyl substituent at position 3 of the cephem skeleton, was fundamental to its characterization and further study. nih.gov Research into the chemical stability of cephradine under various conditions, such as pH, has also been a part of its chemical development. acs.orgresearchgate.net Furthermore, studies investigating the formation and structural elucidation of impurities in commercial cephradine contribute to ensuring the purity and quality of the compound. nih.gov

Q & A

Q. How can researchers ensure compliance with ethical standards when publishing this compound data?

  • Methodological Answer :
  • Adhere to ARRIVE guidelines for animal studies .
  • Disclose conflicts of interest and funding sources in the manuscript .
  • Deposit raw data in FAIR-aligned repositories (e.g., Figshare) .

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